molecular formula C₁₆H₂₂N₂O₁₀ B1139660 [(2R,3S,4R,5R,6E)-5-乙酰氨基-3,4-二乙酰氧基-6-乙酰氧基亚胺氧杂环己烷-2-基]甲基乙酸酯 CAS No. 132152-77-3

[(2R,3S,4R,5R,6E)-5-乙酰氨基-3,4-二乙酰氧基-6-乙酰氧基亚胺氧杂环己烷-2-基]甲基乙酸酯

货号: B1139660
CAS 编号: 132152-77-3
分子量: 402.35
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, also known as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, is a useful research compound. Its molecular formula is C₁₆H₂₂N₂O₁₀ and its molecular weight is 402.35. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

人 OGA 和 HexB 酶的抑制

该化合物已被合成并评估为人类 O-连接的 β-N-乙酰氨基葡萄糖苷酶 (hOGA, GH84) 和人类溶酶体己糖胺酶 (hHexA 和 hHexB, GH20) 酶的抑制剂 {svg_1}. 这些酶在多种疾病中具有药理学意义,例如神经退行性疾病和心血管疾病、2 型糖尿病和癌症 {svg_2}. 该化合物对两种酶均表现出有效的纳摩尔竞争性抑制,而对任一酶均没有显著的选择性 {svg_3}.

磺酰腙的合成

该化合物已被用于合成 2-乙酰氨基-2-脱氧-D-葡萄糖-1,5-内酯磺酰腙 {svg_4}. 合成步骤包括将 N-乙酰基-3,4,6-三-O-乙酰基-D-葡萄糖胺与芳烃磺酰腙缩合,然后用 MnO2 氧化得到相应的葡萄糖-1,5-内酯磺酰腙 {svg_5}.

细胞糖胺聚糖和蛋白质合成

包括该化合物在内的各种 2-乙酰氨基-2-脱氧-D-葡萄糖 (GlcNAc) 类似物,已对其对 D-[3H]葡萄糖胺、[35S]硫酸盐和 L-[14C]亮氨酸掺入细胞糖缀合物的的影响进行了检查 {svg_6}. 该化合物表现出对 D-[3H]葡萄糖胺的浓度依赖性降低,但不对 [35S]硫酸盐掺入分离的糖胺聚糖 (GAG) 的影响,而不影响 L-[14C]亮氨酸掺入总蛋白质合成 {svg_7}.

细胞 GAG 合成的抑制

该化合物已显示出对细胞 GAG 合成的抑制作用,这可能是由于 4-脱氧部分掺入 GAG 中,导致过早链终止,或由于其作为正常糖代谢物的酶抑制剂 {svg_8}.

总蛋白质合成的抑制

该化合物已显示出抑制经其处理的培养物的总蛋白质合成,表明一种尿苷捕获机制,这将导致 UTP 库的耗竭并导致总蛋白质合成的抑制 {svg_9}.

疾病治疗的潜在应用

鉴于其对关键酶和细胞过程的抑制作用,该化合物可能在治疗神经退行性疾病和心血管疾病、2 型糖尿病和癌症等疾病方面具有潜在应用 {svg_10} {svg_11}.

生化分析

Biochemical Properties

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB) . These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting the metabolism of glycoproteins and glycolipids .

Cellular Effects

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of hOGA, which is involved in the removal of O-GlcNAc modifications from proteins . This inhibition can lead to changes in gene expression and cellular metabolism, as O-GlcNAcylation is a key regulatory mechanism in cells. Additionally, the compound’s inhibition of hexosaminidases can impact the degradation of glycosaminoglycans and glycoproteins, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate involves its binding to the active sites of hOGA and hexosaminidases . The compound acts as a competitive inhibitor, mimicking the natural substrates of these enzymes and preventing their normal catalytic activity. This inhibition can lead to the accumulation of O-GlcNAc-modified proteins and altered cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate have been observed to change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in glycoprotein metabolism .

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits hOGA and hexosaminidases without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is involved in metabolic pathways related to glycoprotein and glycolipid metabolism . The compound interacts with enzymes such as hOGA and hexosaminidases, affecting the hydrolysis of glycosidic bonds and the turnover of glycoproteins and glycolipids . This interaction can lead to changes in metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on target enzymes . The compound’s distribution within tissues can also influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is primarily within the cytoplasm, where it interacts with hOGA and hexosaminidases . The compound’s activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . This localization is crucial for its role in regulating glycoprotein and glycolipid metabolism .

属性

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZTSIWBRXCQW-HFOXSZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。